![molecular formula C27H26N4O2S B2369952 N-benzyl-4-(2-((2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide CAS No. 1359006-39-5](/img/structure/B2369952.png)
N-benzyl-4-(2-((2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions has been achieved . This approach uses the readily available base LDA (lithium diisopropylamide) and successfully achieves an efficient and selective synthesis of α-sulfenylated ketones without using transition-metal catalysts or organometallic reagents .Chemical Reactions Analysis
Preliminary mechanism studies reveal that the deprotonative aroylation of methyl sulfides is promoted by the directed ortho-lithiation of the tertiary benzamide with LDA . This reaction mechanism might be relevant to the compound , given its structural similarities.Scientific Research Applications
Anti-HIV Activity
- Research Focus: The synthesis and evaluation of derivatives of this compound for potential anti-HIV activity.
- Key Findings: Certain derivatives were synthesized and showed promising anti-HIV-1 and anti-HIV-2 activity in MT-4 cells, indicating potential as non-nucleoside reverse transcriptase inhibitors.
- Study Reference: (Al-Masoudi et al., 2007).
Cardiac Electrophysiological Activity
- Research Focus: Investigation of the cardiac electrophysiological effects of N-substituted imidazolylbenzamides, including compounds similar to the one .
- Key Findings: Some compounds exhibited comparable potency to known class III agents in in vitro Purkinje fiber assays, suggesting potential for developing new cardiac electrophysiological agents.
- Study Reference: (Morgan et al., 1990).
Anticonvulsant Activity
- Research Focus: Synthesis and evaluation of similar benzamide derivatives for anticonvulsant properties.
- Key Findings: Newly synthesized derivatives were found to be superior to phenytoin in maximal electroshock seizure tests, though inactive in other seizure models, highlighting their potential as anticonvulsant agents.
- Study Reference: (Lambert et al., 1995).
Biological Evaluation in Medicinal Chemistry
- Research Focus: Synthesis of benzamide derivatives for evaluation against human recombinant enzymes.
- Key Findings: These compounds showed potential biological applications, including inhibitory effects against specific human enzymes, indicating relevance for medicinal chemistry.
- Study Reference: (Saeed et al., 2015).
properties
IUPAC Name |
N-benzyl-4-[2-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O2S/c1-19-7-6-8-20(2)25(19)30-24(32)18-34-27-28-15-16-31(27)23-13-11-22(12-14-23)26(33)29-17-21-9-4-3-5-10-21/h3-16H,17-18H2,1-2H3,(H,29,33)(H,30,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNAFOVHNMSFDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-(2-((2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide |
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